molecular formula C22H18N2O2 B5768321 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5768321
M. Wt: 342.4 g/mol
InChI Key: NAOIOLCOMNSOTP-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This is followed by the acylation of the resulting benzoxazole derivative with phenylacetic acid or its derivatives. Common reaction conditions include the use of catalysts such as Lewis acids (e.g., BF3·Et2O) and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the phenylacetamide moiety .

Properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-10-11-20-19(12-15)24-22(26-20)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOIOLCOMNSOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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